molecular formula C18H13N3OS B2750206 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 912912-49-3

1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B2750206
CAS No.: 912912-49-3
M. Wt: 319.38
InChI Key: ACKQGQDYPGENNA-UHFFFAOYSA-N
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Description

“1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” is a chemical compound with the molecular weight of 320.37 . It is a solid substance and is stored in dry conditions at 2-8°C .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized in various steps with acceptable reaction procedures .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H12N2O2S/c21-18(22)15-11-14-16(12-7-3-1-4-8-12)19-20(17(14)23-15)13-9-5-2-6-10-13/h1-11H,(H,21,22) .


Chemical Reactions Analysis

There are several chemical reactions associated with similar compounds. For example, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized . Other reactions include the coupling of aryl triflates with pyrazole derivatives , and the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols .


Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 320.37 . It is stored in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel N-substituted-4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxamides and other related compounds demonstrates the versatility of pyrazole derivatives in producing compounds with potential biological activities, showcasing a range of synthetic techniques and characterizations including NMR, IR spectroscopy, and elemental analyses (Korkusuz & Yıldırım, 2010).
  • A study on the synthesis, spectral characterization, and X-ray crystal structure of a novel pyrazole derivative reveals the detailed molecular structure and potential for further functionalization, highlighting the importance of structural analysis in understanding compound properties (Kumara et al., 2018).

Potential Medicinal Applications

  • Research into the design and synthesis of novel classes of pyrazole derivatives has identified compounds with promising antibacterial activity, emphasizing the role of pyrazole-based compounds in developing new antibiotics (Palkar et al., 2017).
  • The synthesis of thieno[2,3-c]pyrazoles and their evaluation for antimicrobial activity underscore their potential as leads for new antimicrobial agents, providing a foundation for future drug discovery efforts (Bakhite, Geies, & El-Kashef, 2000).

Applications in Materials Science

  • Studies on the synthesis and application of donor−acceptor copolymers based on thieno[3,4-b]pyrazine derivatives for photovoltaic devices illustrate the potential of these compounds in the development of new materials for energy conversion (Zhou et al., 2010).

Future Directions

The future directions for this compound could involve further exploration of its potential cytotoxic activity, as has been done with similar compounds . Additionally, more research could be conducted to fully understand its chemical reactions and mechanism of action.

Properties

IUPAC Name

1,3-diphenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c19-17(22)15-11-14-16(12-7-3-1-4-8-12)20-21(18(14)23-15)13-9-5-2-6-10-13/h1-11H,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKQGQDYPGENNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C=C(S3)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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